

# Application Notes & Protocols: High-Efficiency Antibody Labeling with Cy3 DBCO via Click Chemistry

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## Compound of Interest

Compound Name: *Cyanine3 DBCO  
hexafluorophosphate*

Cat. No.: *B15598969*

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## Introduction

The precise and covalent attachment of fluorescent dyes to antibodies is critical for a multitude of applications, from immunoassays and flow cytometry to advanced cellular imaging.[1][2] This document provides a detailed guide to labeling antibodies with Cyanine3 (Cy3) using a copper-free click chemistry approach.

The featured methodology utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[3][4] This chemistry involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide moiety.[5] In this protocol, we describe the labeling of an azide-modified antibody with a Cy3-DBCO conjugate. The SPAAC reaction is ideal for labeling sensitive biological materials like antibodies because it proceeds rapidly at room temperature in aqueous buffers and does not require a cytotoxic copper catalyst, which is necessary for traditional click chemistry.[3][4] The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the antibody.[6][7]

## Quantitative Data Summary

The following tables summarize the key properties of Cy3 DBCO and provide recommended starting parameters for antibody conjugation reactions.

Table 1: Physicochemical and Spectral Properties of Cyanine3 DBCO

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	~555 nm[8][9]
Emission Maximum ( $\lambda_{em}$ )	~570 nm[8][9]
Molar Extinction Coefficient ( $\epsilon$ )	~150,000 M <sup>-1</sup> cm <sup>-1</sup> [8][9]
Recommended Molar Excess	2 - 40 fold[6]

| Conjugation Chemistry | Copper-Free Click Chemistry (SPAAC)[9] |

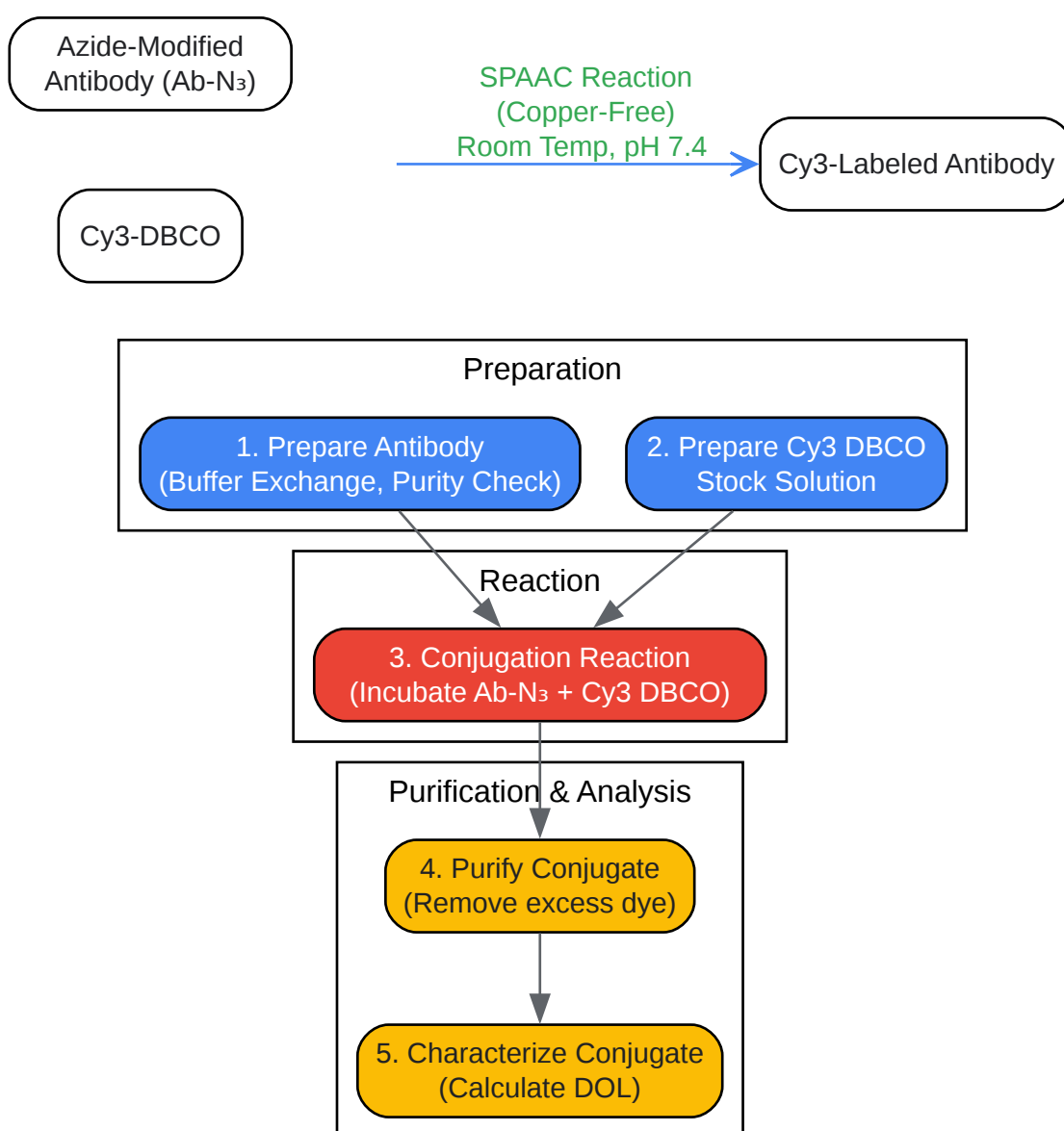
Table 2: Recommended Starting Conditions for Antibody Labeling

Parameter	Recommended Condition	Notes
Antibody Preparation		
Antibody Concentration	1 - 5 mg/mL[5]	Higher concentrations can improve reaction efficiency.
Buffer	Amine and Azide-free (e.g., PBS, pH 7.4)[3][5][7]	Tris, glycine, and sodium azide interfere with the reaction.[3][7]
Reaction		
Molar Excess of Cy3 DBCO	10 - 20 fold (starting point)[3]	Optimal ratio should be determined empirically.
Incubation Time	2 - 12 hours at room temperature, or overnight at 4°C[5][6][10]	Protect from light during incubation.
Incubation Temperature	Room Temperature or 4°C[6][7]	
Purification		

| Method | Desalting Spin Columns, Size-Exclusion Chromatography | Removes unreacted dye.  
[5][6] |

## Reaction Mechanism and Experimental Workflow

The core of the labeling strategy is the specific and covalent reaction between the DBCO group on the Cy3 dye and an azide group previously introduced onto the antibody. This forms a stable triazole linkage without altering the antibody's biological activity.



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